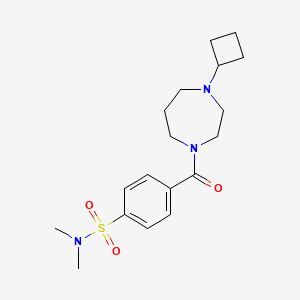

4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3S/c1-19(2)25(23,24)17-9-7-15(8-10-17)18(22)21-12-4-11-20(13-14-21)16-5-3-6-16/h7-10,16H,3-6,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZALOXRIYOINBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the cyclobutyl and diazepane intermediates. These intermediates are then coupled with a benzenesulfonamide derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or alkyl halides.

Scientific Research Applications

This compound has diverse scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific biological pathways.

Industry: It is utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its cyclobutyl-diazepane-carbonyl architecture. Key comparisons with similar molecules include:

4-Ethenyl-N,N-dimethylbenzene-1-sulfonamide (): Structure: Shares the N,N-dimethylbenzene sulfonamide group but replaces the diazepane-carbonyl-cyclobutyl fragment with an ethenyl group. Properties: Simpler structure (MW 211.28 vs. 416.5 for the target compound) likely results in lower steric hindrance and reduced hydrophobicity. No direct biological data is provided, but the absence of the diazepane ring may limit multi-target activity .

MMP Inhibitors with Diazepane Moieties (): Example: 2-(4-(2,4,6-Trioxo-5-(4-phenoxyphenyl)hexanhydropyrimidin-5-yl)-1,4-diazepane-1-carbonyl)benzylbenzoate. Structure: Features a 1,4-diazepane ring and sulfonamide-like groups but incorporates a trioxo-hexahydropyrimidine and phenoxyphenyl substituents. Activity: Demonstrated inhibition of MMP2/MMP9 (IC₅₀ ~50–100 nM), highlighting the diazepane-carbonyl framework’s role in enzyme binding. The target compound’s cyclobutyl group may offer improved metabolic stability compared to bulkier aromatic substituents .

N-(4-(Hydrazinecarbonyl)phenyl)-4-methylbenzenesulfonamide (): Structure: Retains the sulfonamide group but replaces the diazepane-cyclobutyl moiety with a hydrazinecarbonyl linker.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

*Predicted using fragment-based methods.

†Estimated via computational tools (e.g., ChemAxon).

Key Research Findings and Implications

Hydrophobic Substituents: The cyclobutyl group in the target compound provides moderate hydrophobicity (LogP ~3.2), which may enhance blood-brain barrier penetration compared to polar hydrazine derivatives (LogP ~1.2) while avoiding excessive lipophilicity seen in phenoxyphenyl-containing MMP inhibitors (LogP ~4.5) .

Sulfonamide Pharmacophore : The dimethyl sulfonamide group is critical for hydrogen bonding with CA or MMP active sites, though the dimethyl substitution may reduce off-target toxicity compared to unsubstituted sulfonamides .

Biological Activity

4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound notable for its unique structural features, including a cyclobutyl group and a diazepane ring. This compound has garnered attention due to its potential biological activities, particularly as a selective antagonist of the human histamine H3 receptor.

The primary mechanism of action for this compound involves its role as an antagonist at the human histamine H3 receptor. Histamine H3 receptors are primarily involved in the modulation of neurotransmitter release and have implications in various neurological disorders. By blocking these receptors, the compound may influence conditions such as cognitive deficits and sleep disorders.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antagonistic Activity : The compound effectively inhibits the action of histamine at the H3 receptor, which can lead to increased levels of neurotransmitters such as acetylcholine and norepinephrine in the brain.

- Inhibition of Tumor Growth : Preliminary research indicates that compounds with similar structural motifs may influence tumor microenvironments by altering pH levels and inhibiting specific enzyme activities associated with cancer progression .

Case Studies and Research Findings

A selection of relevant studies provides insights into the biological activity of this compound:

- Molecular Docking Studies : Computational analyses have shown that this compound exhibits favorable binding affinities to histamine H3 receptors. This suggests a potential for therapeutic applications in treating conditions linked to histamine dysregulation .

- Enzyme Inhibition : Related compounds have demonstrated significant inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and XII, which are often overexpressed in tumors. The IC50 values for these compounds ranged from 29.0 to 1403.1 nM, indicating potent biological activity that warrants further investigation .

- Cell Viability Assays : In vitro studies assessing the impact on various cancer cell lines have shown that modifications to similar sulfonamide derivatives can lead to reduced cell viability under both normoxic and hypoxic conditions. This suggests potential applications in cancer therapy by targeting metabolic pathways .

Comparative Analysis with Similar Compounds

To provide context, a comparison with structurally similar compounds can be useful:

| Compound Name | Target Receptor | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | Histamine H3 | N/A | Antagonist |

| Saccharide-modified thiadiazole sulfonamides | Carbonic Anhydrases II, IX | 29.0 - 1403.1 | Tumor growth inhibition |

| Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate | N/A | N/A | Structural similarity |

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide?

- Methodological Answer : The synthesis typically involves:

- Coupling of diazepane and sulfonamide moieties : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to facilitate amide bond formation between the diazepane and benzene-sulfonamide groups .

- Cyclobutyl group introduction : Alkylation or nucleophilic substitution under anhydrous conditions, often requiring catalysts like palladium for cycloaddition .

- Key conditions :

- Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance solubility .

- Temperature: 0–60°C to prevent decomposition of sensitive intermediates .

- pH control: Neutral to slightly basic conditions (pH 7–8) to stabilize reactive intermediates .

Q. How is purity and structural integrity validated post-synthesis?

- Methodological Answer :

- Analytical techniques :

- HPLC : Quantify purity (>95% threshold) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR; key signals include sulfonamide S=O (δ 3.1–3.3 ppm) and diazepane N-CH₂ (δ 2.8–3.0 ppm) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis due to potential release of volatile intermediates .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can synthetic yield be optimized for low-yielding coupling reactions?

- Methodological Answer :

- Catalyst screening : Test palladium complexes (e.g., Pd(PPh₃)₄) or organocatalysts to enhance reaction efficiency .

- Solvent optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions .

- Microwave-assisted synthesis : Apply controlled microwave irradiation (50–100 W) to reduce reaction time and improve yield .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., cyclobutyl → cyclohexyl) and test bioactivity .

- Biological assays :

- Enzyme inhibition : Screen against carbonic anhydrase or kinase targets using fluorometric assays .

- Cellular uptake : Measure intracellular concentration via LC-MS in relevant cell lines (e.g., HEK293) .

- Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with activity .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) .

- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify potency thresholds .

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to assess reproducibility .

Q. What computational methods predict biological targets or reaction mechanisms?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase IX) .

- DFT calculations : Analyze transition states for sulfonamide hydrolysis or cyclobutyl ring-opening reactions .

- Machine learning (ML) : Train models on PubChem datasets to predict toxicity or metabolic stability .

Q. How is compound stability assessed under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4–8 weeks .

- Stability-indicating assays : Monitor degradation products via UPLC-MS and quantify intact compound .

Q. What kinetic studies clarify sulfonamide group interactions in biological systems?

- Methodological Answer :

- Stopped-flow spectroscopy : Measure binding kinetics to enzymes (e.g., kon/koff rates) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. How are functional analogs designed to improve solubility without compromising activity?

- Methodological Answer :

- Polar group insertion : Introduce pyridine or morpholine rings to enhance aqueous solubility .

- Prodrug strategies : Synthesize phosphate or ester derivatives for improved bioavailability .

- Co-solvent screening : Test solubility in PEG-400 or cyclodextrin solutions for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.